molecular formula C23H31N3O B10885148 1-[1-(4-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine

1-[1-(4-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine

Cat. No.: B10885148
M. Wt: 365.5 g/mol
InChI Key: YUWPDXNBYIARFQ-UHFFFAOYSA-N
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Description

1-[1-(4-Methoxybenzyl)-4-piperidyl]-4-phenylpiperazine is a chemical compound with the molecular formula C22H28N2O. It is known for its applications in pharmaceutical research and as an intermediate in the synthesis of various biologically active molecules. The compound features a piperazine ring substituted with a methoxybenzyl group and a phenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Methoxybenzyl)-4-piperidyl]-4-phenylpiperazine typically involves the reaction of 4-methoxybenzyl chloride with piperazine, followed by further functionalization with phenylpiperazine. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Methoxybenzyl)-4-piperidyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler piperazine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzyl derivatives.

    Reduction: Formation of demethoxylated piperazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.

Scientific Research Applications

1-[1-(4-Methoxybenzyl)-4-piperidyl]-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methoxybenzyl)-4-piperidyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The methoxybenzyl and phenyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)piperazine
  • 1-(4-Bromophenyl)piperazine
  • 1-(4-Trifluoromethylphenyl)piperazine

Uniqueness

1-[1-(4-Methoxybenzyl)-4-piperidyl]-4-phenylpiperazine is unique due to its dual substitution on the piperazine ring, which imparts distinct chemical and biological properties. The presence of both methoxybenzyl and phenyl groups enhances its versatility in various chemical reactions and its potential as a pharmacologically active compound.

Properties

Molecular Formula

C23H31N3O

Molecular Weight

365.5 g/mol

IUPAC Name

1-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine

InChI

InChI=1S/C23H31N3O/c1-27-23-9-7-20(8-10-23)19-24-13-11-22(12-14-24)26-17-15-25(16-18-26)21-5-3-2-4-6-21/h2-10,22H,11-19H2,1H3

InChI Key

YUWPDXNBYIARFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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